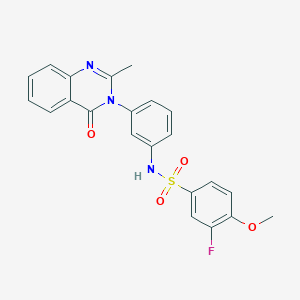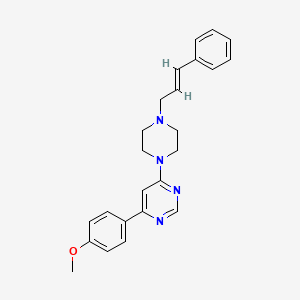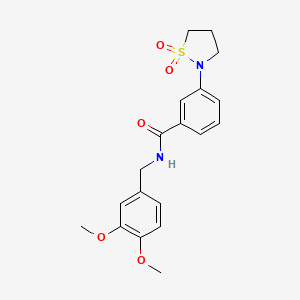![molecular formula C17H12ClF3N2O2 B2755879 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione CAS No. 339030-22-7](/img/structure/B2755879.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions respectively . The molecule also contains a phenyl group and a piperidine ring, which is a non-aromatic six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (pyridine and phenyl) and non-aromatic (piperidine) rings, as well as polar (due to nitrogen and halogens) and nonpolar (due to carbon and hydrogen) regions. This could result in interesting chemical properties, such as the ability to participate in both polar and nonpolar interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility might be affected by the polar and nonpolar regions in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolidine-2-one and pyrrolidine-2,5-diones, are widely used in medicinal chemistry to develop treatments for human diseases. The pyrrolidine ring, due to its saturated nature and sp^3-hybridization, allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, potentially impacting their biological activity. This review underscores the utility of pyrrolidine scaffolds in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles are highlighted for their applications across various fields, such as pigments, electronics, and fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been extensively studied, revealing their potential for future technological and scientific applications. The significant bathochromic shift in absorption and enhanced two-photon absorption cross-section of these compounds suggest their ongoing relevance in material science (Grzybowski & Gryko, 2015).
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for synthesizing various chemical scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). This review emphasizes the role of these catalysts in synthesizing complex molecules, potentially relevant for the synthesis and modification of compounds like "3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione" (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Similar compounds have been shown to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
Inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth . This is because PPTases are involved in the activation of carrier proteins required for the biosynthesis of various secondary metabolites .
Pharmacokinetics
An advanced analogue of a similar compound, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles
Result of Action
Inhibition of pptases can lead to a decrease in the production of certain secondary metabolites . This can result in the attenuation of bacterial growth .
Action Environment
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Therefore, factors that affect these properties could potentially influence the compound’s action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c18-12-8-11(17(19,20)21)9-22-14(12)16(10-4-2-1-3-5-10)7-6-13(24)23-15(16)25/h1-5,8-9H,6-7H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUQFBPIFKCBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)
![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)

amine dihydrochloride](/img/structure/B2755806.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)





![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyrimidinyl)piperazino]methanone](/img/structure/B2755819.png)
